Single-Point Target Inhibition Data from BindingDB Without Comparator
A BindingDB entry (BDBM702915) corresponding to Compound 627 in patent US20240366536, whose SMILES matches N1-(4-fluorobenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, reports an IC₅₀ of 1.90 × 10³ nM in a BACE1 inhibition assay [1]. No comparator data are available for close analogs (e.g., 4-chloro, 4-methoxy, or phenylsulfonyl variants) under the same assay conditions, and the reported potency of ~1.9 μM is at the weak end of the typical screening range, providing no evidence of a meaningful selectivity or potency advantage over any other compound.
| Evidence Dimension | BACE1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.90 × 10³ nM (≈ 1.9 μM) |
| Comparator Or Baseline | None available for direct comparison |
| Quantified Difference | Not calculable |
| Conditions | Patent US20240366536; local perfusion assay near recorded cells |
Why This Matters
Without comparator data, even a positive inhibition value cannot differentiate this compound from any other in its class or from established reference inhibitors.
- [1] BindingDB. BDBM702915, US20240366536, Compound 627. BindingDB (2025). View Source
